molecular formula C2HNO2 B14282470 Nitrosoketene CAS No. 134736-48-4

Nitrosoketene

Cat. No.: B14282470
CAS No.: 134736-48-4
M. Wt: 71.03 g/mol
InChI Key: RWSSQPCZICTSBN-UHFFFAOYSA-N
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Description

Nitrosoketene is a hypothetical or lesser-known compound inferred to combine a ketene backbone (R₂C=C=O) with a nitroso group (N=O). While direct references to "this compound" are absent in the provided evidence, its structure and reactivity can be extrapolated from related nitro and nitroso compounds. Ketenes are highly reactive due to their cumulated double bonds, and nitroso groups are known for their electrophilic and redox-active properties . This compound likely exhibits unique reactivity patterns, such as cycloaddition or nucleophilic attacks, making it a candidate for synthesizing heterocycles or pharmaceuticals.

Properties

CAS No.

134736-48-4

Molecular Formula

C2HNO2

Molecular Weight

71.03 g/mol

InChI

InChI=1S/C2HNO2/c4-2-1-3-5/h1H

InChI Key

RWSSQPCZICTSBN-UHFFFAOYSA-N

Canonical SMILES

C(=C=O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrosoketene can be synthesized through the pyrolysis of isonitroso Meldrum’s acid. This process involves heating the precursor compound under controlled conditions to generate this compound. The reaction typically requires temperatures above 80°C and is conducted under vacuum to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving controlled pyrolysis. The scalability of this process would depend on the ability to maintain the necessary reaction conditions and efficiently isolate the product.

Chemical Reactions Analysis

Types of Reactions

Nitrosoketene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include formaldehyde, acetone, and 2-propenal. These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include cyclic nitrones and other heterocyclic compounds. These products are valuable intermediates in the synthesis of various organic molecules .

Scientific Research Applications

Nitrosoketene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity and ability to form diverse products make it a useful intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of nitrosoketene involves its high reactivity towards nucleophiles, electrophiles, and radical species. This reactivity is attributed to the unique electronic structure of the nitrogen-oxygen combination adjacent to the carbon backbone. The compound can undergo various addition and rearrangement reactions, leading to the formation of stable products

Comparison with Similar Compounds

Nitroacetone (C₃H₅NO₃)

Structural Similarities :

  • Contains a nitro group (-NO₂) and a ketone (-C=O) moiety .
  • Molecular formula: C₃H₅NO₃ (vs. inferred Nitrosoketene: possibly C₂H₂NO₂).

Key Differences :

  • Reactivity : Nitroacetone’s nitro group stabilizes the molecule, reducing electrophilicity compared to this compound’s reactive ketene and nitroso groups.
  • Applications : Nitroacetone is used in organic synthesis as a nitration intermediate , whereas this compound’s instability may limit its utility outside specialized reactions.

Nitroethane (C₂H₅NO₂)

Functional Similarities :

  • Shares a nitro group (-NO₂) but lacks the ketene or ketone functionality .
  • Molecular weight: 75.07 g/mol (vs. This compound’s likely lower weight due to smaller structure).

Contrasts :

  • Stability : Nitroethane is a stable solvent and explosive precursor , whereas this compound’s ketene-nitroso combination may render it thermally labile.
  • Synthesis : Nitroethane is produced via ethane nitration, while this compound would require ketene precursors and controlled nitrosylation.

Comparison with Functionally Similar Compounds

Nitrosamines (e.g., N-Nitrosodimethylamine)

Functional Overlap :

Divergences :

  • Structure : Nitrosamines lack ketene groups, focusing instead on amine-derived reactivity.
  • Risk Profile : this compound’s hazards are undefined, but nitrosamines require strict regulatory control due to DNA alkylation risks .

Data Table: Comparative Analysis

Property This compound (Inferred) Nitroacetone Nitroethane Nitrosamines
Molecular Formula (e.g., C₂H₂NO₂) C₃H₅NO₃ C₂H₅NO₂ R₁R₂N-N=O
Functional Groups Ketene, Nitroso Nitro, Ketone Nitro, Alkane Nitroso, Amine
Molecular Weight ~80–90 g/mol 103.078 g/mol 75.07 g/mol Varies (e.g., 74.08)
Reactivity High (electrophilic) Moderate (nitro-stabilized) Low (solvent-like) High (DNA-reactive)
Applications Specialized synthesis Pharmaceutical intermediates Solvents, explosives Regulated impurities

Research Findings and Challenges

  • Synthesis: Nitroacetone is synthesized via acetone nitration , whereas this compound would require novel methods, such as ketene nitrosylation under cryogenic conditions.
  • Stability : this compound’s instability contrasts with nitroethane’s commercial viability .
  • Toxicity: Nitrosamines’ carcinogenicity highlights the need for caution in handling nitroso compounds , though this compound’s toxicity remains unstudied.

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